molecular formula C13H17N5O4 B2492849 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 2034357-65-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2492849
CAS No.: 2034357-65-6
M. Wt: 307.31
InChI Key: VYMOHCQTNAWHCN-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds, which are crucial in the creation of peptides.

Mode of Action

The compound acts as a condensing agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is achieved through the removal of a water molecule during the reaction, leading to the formation of the desired amide bond.

Biochemical Pathways

The compound is involved in the peptide synthesis pathway, specifically in the formation of amide bonds . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.

Result of Action

The primary result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . These peptides can have various biological effects, depending on their specific sequences and structures.

Biochemical Analysis

Biochemical Properties

The compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide plays a significant role in biochemical reactions. It is used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides . This interaction involves the formation of an active ester, followed by a nucleophilic attack by an amine .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an active ester with carboxylic acids. This active ester is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of an amide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazol-4-yl acetamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, alcohols, and amines. The reactions are typically carried out in solvents such as tetrahydrofuran or protic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions are amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its dual functionality, combining the reactivity of the triazine ring with the stability of the oxazole moiety. This combination allows for versatile applications in various chemical transformations and enhances its utility in synthetic chemistry .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-7-9(8(2)22-18-7)5-11(19)14-6-10-15-12(20-3)17-13(16-10)21-4/h5-6H2,1-4H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMOHCQTNAWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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